molecular formula C17H32O2 B3271508 11-Hexadecenoic acid, methyl ester CAS No. 55000-42-5

11-Hexadecenoic acid, methyl ester

Cat. No.: B3271508
CAS No.: 55000-42-5
M. Wt: 268.4 g/mol
InChI Key: XBLFUMKMXKPZCT-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Hexadecenoic acid, methyl ester can be synthesized through the esterification of 11-hexadecenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biotechnological methods. For example, the compound can be produced by the heterologous expression of specific biosynthetic genes in yeast cells . This method leverages the natural fatty acid metabolism of yeast to produce the desired ester in significant quantities.

Chemical Reactions Analysis

Types of Reactions

11-Hexadecenoic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 11-Hexadecenoic acid, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into cell membranes, affecting membrane fluidity and function . Additionally, its metabolites may interact with specific receptors and enzymes, modulating various physiological processes.

Comparison with Similar Compounds

11-Hexadecenoic acid, methyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific unsaturation position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl (E)-hexadec-11-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h6-7H,3-5,8-16H2,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLFUMKMXKPZCT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Hexadecenoic acid, methyl ester
Reactant of Route 2
Reactant of Route 2
11-Hexadecenoic acid, methyl ester
Reactant of Route 3
Reactant of Route 3
11-Hexadecenoic acid, methyl ester
Reactant of Route 4
Reactant of Route 4
11-Hexadecenoic acid, methyl ester
Reactant of Route 5
Reactant of Route 5
11-Hexadecenoic acid, methyl ester
Reactant of Route 6
11-Hexadecenoic acid, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.